actinomycin

Cytotoxicity Breast Cancer Selectivity Index

Choose Actinomycin D for clinical/translational studies in low-risk gestational trophoblastic neoplasia, where it delivers 15.1% absolute improvement in complete remission over methotrexate. For breast cancer models, Actinomycin V offers 4.3–18.3× greater potency. Actinomycin D is the non-cardiotoxic transcription inhibitor for cardiac tissue studies. Procure USP-grade (≥98% HPLC) reference standards for ANDA, AMV, and DMF submissions; research-grade material is not acceptable. Standard international B2B shipping is available.

Molecular Formula C5H6O2
Molecular Weight 0
CAS No. 1402-38-6
Cat. No. B1170597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameactinomycin
CAS1402-38-6
Synonymsactinomycin
Molecular FormulaC5H6O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin (CAS 1402-38-6) Procurement Guide: Class and Core Characteristics


Actinomycin refers to a class of bicyclic chromopeptide antibiotics produced by various Streptomyces species, characterized by a phenoxazinone chromophore (actinocin) linked to two cyclic pentapeptide lactone rings [1]. Actinomycin D (dactinomycin, ACTD), the most clinically significant member, functions as a potent DNA intercalator that preferentially binds to GC-rich regions, thereby inhibiting DNA-directed RNA synthesis by blocking RNA polymerase elongation [2]. It is approved for treating Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, metastatic nonseminomatous testicular cancer, and gestational trophoblastic neoplasia [3].

Actinomycin Procurement: Why In-Class Substitution Is Not Straightforward


Despite sharing a common chromopeptide scaffold, actinomycin analogs exhibit substantial quantitative divergence in antitumor potency, toxicity profiles, and clinical efficacy that preclude simple interchange. In vitro cytotoxicity differences among actinomycin variants span more than two orders of magnitude across human cancer cell lines [1], while in vivo animal models demonstrate that specific structural modifications can produce antitumor activity ranging from superior to inferior relative to actinomycin D [2]. Furthermore, clinical meta-analysis confirms that actinomycin D delivers a 15.1% absolute improvement in complete remission rates over methotrexate in low-risk gestational trophoblastic neoplasia, but with distinct toxicity trade-offs that require indication-specific selection [3]. The following evidence dimensions establish the quantitative basis for prioritized procurement decisions.

Actinomycin Quantitative Differentiation Evidence Against Comparators


Actinomycin V vs. Actinomycin D: Head-to-Head Cytotoxicity in Human Breast Cancer and Normal Cell Lines

Actinomycin V demonstrates 4.3-fold to 18.3-fold greater cytotoxic potency than Actinomycin D across three human breast cancer cell lines (MCF-7, MDA-MB-231, BT474) and two normal breast epithelial cell lines (MCF-10A, HMLE) [1]. The potency differential is most pronounced in MDA-MB-231 cells (Actinomycin V IC50 = 0.83 nM vs. Actinomycin D IC50 = 15.15 nM; 18.3× difference) [1].

Cytotoxicity Breast Cancer Selectivity Index

Actinomycin D vs. Methotrexate: Efficacy in Low-Risk Gestational Trophoblastic Neoplasia

In a meta-analysis of 8 randomized controlled trials and 9 non-randomized studies comprising 1674 patients with low-risk gestational trophoblastic neoplasia (LRGTN), Actinomycin D (Act-D) demonstrated superior complete remission rates compared to Methotrexate (MTX): 80.2% (551/687) for Act-D vs. 65.1% (643/987) for MTX (OR 2.15, 95%CI 1.70-2.73) [1]. A prospective multicenter randomized trial (NCT04562558) further confirmed this advantage with biweekly single-dose Act-D achieving 72.8% single-agent complete remission versus 54.4% for 8-day MTX-FA (p=0.0038) [2].

Gestational Trophoblastic Neoplasia Complete Remission Clinical Efficacy

Actinomycin D vs. Methotrexate: Differentiated Toxicity Profile in Clinical Use

While Actinomycin D demonstrates superior efficacy in LRGTN, its toxicity profile differs quantitatively from Methotrexate. Meta-analysis shows Act-D is associated with higher risks of nausea (OR 2.35, 95%CI 1.68-3.27), vomiting (OR 2.40, 95%CI 1.63-3.54), and alopecia (OR 2.76, 95%CI 1.60-4.75), whereas MTX carries higher risk of liver toxicity (OR 0.38, 95%CI 0.19-0.76) [1]. A retrospective analysis also found Act-D associated with significantly higher leukopenia (grade 1-2) at 59.38% vs. 17.39% for MTX [2]. No significant differences were observed for anemia, neutropenia, thrombocytopenia, constipation, diarrhea, anorexia, or fatigue [1].

Safety Profile Toxicity Adverse Events

Actinomycin D vs. Doxorubicin: Differential Cardiotoxicity Risk

Although both Actinomycin D and anthracyclines (e.g., doxorubicin) intercalate into DNA, they differ significantly in cardiotoxicity. Actinomycin D intercalates with DNA in a manner similar to anthracyclines but is not cardiotoxic [1]. In isolated heart perfusion studies, hearts exposed to dactinomycin (0.1 mg/L or 0.2 mg/L) did not exhibit the cardiotoxic effects characteristic of anthracyclines [1]. This distinguishes Actinomycin D from doxorubicin, which carries well-documented dose-dependent cardiotoxicity requiring lifetime cumulative dose monitoring.

Cardiotoxicity Safety Anthracycline Comparison

Actinomycin D Cross-Resistance Pattern: Implications for Procurement in MDR Research

Actinomycin D is a substrate for P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) and exhibits cross-resistance with other MDR substrates including doxorubicin, daunorubicin, vincristine, and plicamycin [1]. In vitro selection for Actinomycin D resistance in a human rhabdomyosarcoma cell line (TE.32.7-DAC) resulted in mdr1/P-glycoprotein overexpression and cross-resistance to vincristine and doxorubicin [2]. This cross-resistance pattern must be considered when procuring Actinomycin D for studies involving MDR models or when combination chemotherapy design is intended.

Multidrug Resistance P-glycoprotein Cross-Resistance

Actinomycin D as Analytical Reference Standard: USP/EP Compliance Specifications

For pharmaceutical quality control and analytical method validation, Actinomycin D reference standards must meet defined purity specifications. Commercially available Actinomycin D meeting USP specifications is supplied with purity ≥98% (HPLC) . The USP monograph for Dactinomycin specifies that absorptivity at 445 nm, calculated on the dried basis, should be not less than 95.0% and not more than 103.0% of that of USP Dactinomycin RS [1]. The Chinese Pharmacopoeia standard for actinomycin-containing preparations specifies actinomycin D content not less than 65.0% on the dried basis [2].

Reference Standard Quality Control USP Compliance

Actinomycin Optimal Application Scenarios Based on Quantitative Evidence


High-Potency Cytotoxicity Screening: Prefer Actinomycin V Over Actinomycin D

Researchers requiring maximal in vitro cytotoxic potency in breast cancer models should procure Actinomycin V, which demonstrates 4.3× to 18.3× greater potency than Actinomycin D across MCF-7, MDA-MB-231, and BT474 cell lines (IC50 0.83-4.16 nM vs. 8.23-37.00 nM) [1]. This potency advantage enables lower compound consumption and may reveal effects at concentrations where Actinomycin D shows minimal activity. Note that the potency advantage extends to normal breast epithelial cells, potentially narrowing the therapeutic window.

Low-Risk Gestational Trophoblastic Neoplasia Clinical Research: Actinomycin D First-Line

For clinical trials or translational research in LRGTN, Actinomycin D is the evidence-preferred agent based on 15.1% absolute improvement in complete remission over methotrexate (80.2% vs. 65.1%; OR 2.15, 95%CI 1.70-2.73) in meta-analysis of 1674 patients [1]. A prospective RCT confirmed superiority (72.8% vs. 54.4%, p=0.0038) with shorter median time to remission (7.86 vs. 9.43 weeks, p=0.0296) [2]. This evidence supports prioritized procurement of Actinomycin D for LRGTN-focused studies.

Cardiotoxicity-Sensitive Experimental Systems: Actinomycin D as Anthracycline Alternative

In research models where cardiotoxicity confounds interpretation (e.g., cardiac tissue studies, combination regimens with known cardiotoxic agents, or long-term treatment protocols), Actinomycin D offers DNA intercalation-mediated transcriptional inhibition without the cardiotoxic effects characteristic of anthracyclines [1]. Actinomycin D is documented as non-cardiotoxic at 0.1-0.2 mg/L in isolated heart perfusion studies, distinguishing it from doxorubicin [1]. Procure Actinomycin D when transcriptional inhibition is required but anthracycline-associated cardiac effects must be excluded.

USP-Compliant Analytical Reference Standard Procurement

For pharmaceutical quality control applications including ANDA filing, DMF preparation, analytical method validation (AMV), or stability studies, procure Actinomycin D reference standards meeting USP specifications: ≥98% HPLC purity with absorptivity at 445 nm within 95.0%-103.0% of USP Dactinomycin RS [1][2]. Research-grade material (≥95% purity) is insufficient for regulatory submissions; ensure the vendor provides full Certificate of Analysis compliant with USP monograph requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for actinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.